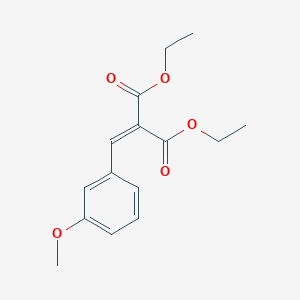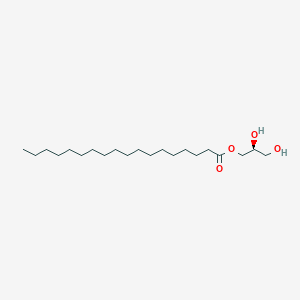![molecular formula C10H15NO B134780 Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI) CAS No. 137331-57-8](/img/structure/B134780.png)
Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)
概要
説明
Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI) is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a bicyclic amine that contains both a nitrogen and a carbonyl group. It is also known as quinuclidin-3-one and is commonly used in the synthesis of various organic compounds.
作用機序
The mechanism of action of Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI) is not well understood. However, it is believed to act as a cholinergic receptor antagonist, which means it blocks the action of acetylcholine at the receptor site.
生化学的および生理学的効果
Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI) has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have various effects on the nervous system.
実験室実験の利点と制限
One of the main advantages of using Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI) in lab experiments is its unique properties. It has a bicyclic structure that makes it a useful building block for the synthesis of various organic compounds. However, one of the limitations of using this compound is its toxicity. It can be harmful if not handled properly, and caution should be taken when working with it.
将来の方向性
There are several future directions for research on Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI). One area of interest is its potential use as a therapeutic agent for various neurological disorders. Another direction for research is the development of new synthetic methods for this compound, which could lead to the synthesis of new and useful organic compounds.
Conclusion:
In conclusion, Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI) is a unique chemical compound that has gained significant interest in scientific research. It has several applications in fields such as organic chemistry, medicinal chemistry, and pharmacology. While its mechanism of action is not well understood, it has been found to have several biochemical and physiological effects. Future research on this compound could lead to the development of new therapeutic agents and synthetic methods.
科学的研究の応用
Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI) has been extensively used in scientific research due to its unique properties. It has been found to have a wide range of applications in fields such as organic chemistry, medicinal chemistry, and pharmacology.
特性
CAS番号 |
137331-57-8 |
|---|---|
製品名 |
Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI) |
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-7(12)9-5-3-8-4-6-10(9)11(8)2/h5,8,10H,3-4,6H2,1-2H3 |
InChIキー |
KQIRSQYBYQBMIG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCC2CCC1N2C |
正規SMILES |
CC(=O)C1=CCC2CCC1N2C |
同義語 |
Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134697.png)
![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)
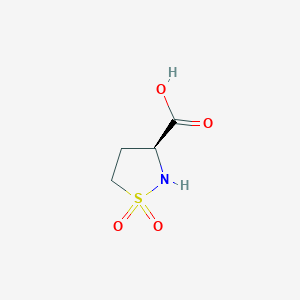
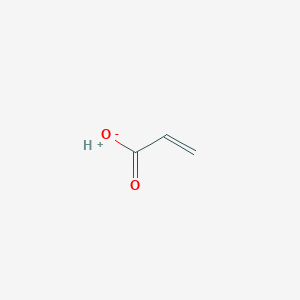
![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)
![(1R,15S,16R)-9,10,26-Trimethoxy-15,31-dimethyl-15-oxido-7,24,34-trioxa-31-aza-15-azoniaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene](/img/structure/B134707.png)
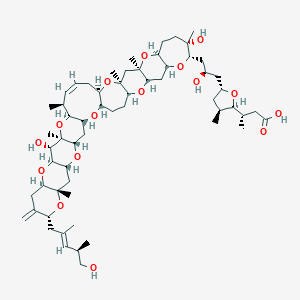
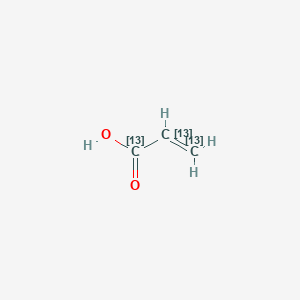
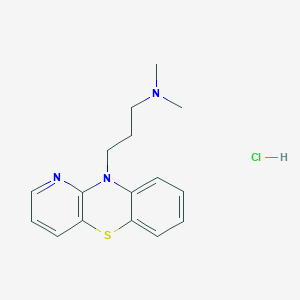
![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)
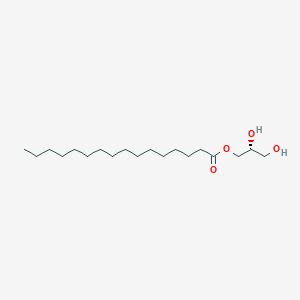
![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)
